molecular formula C15H13Cl4N3O3S B2648191 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide CAS No. 302954-32-1

3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide

Cat. No. B2648191
CAS RN: 302954-32-1
M. Wt: 457.15
InChI Key: AODPYUJESJBZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide can reduce the production of bicarbonate ions, which are involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide have been extensively studied. It has been shown to have anti-inflammatory effects by reducing the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-bacterial effects by inhibiting the activity of certain bacterial enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide in lab experiments is its high potency and selectivity towards carbonic anhydrase. This allows for precise and accurate measurements of its effects on the enzyme. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.

Future Directions

There are several future directions for the study of 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide. One direction is the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another direction is the study of its potential applications in other scientific fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis method of 3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide involves the reaction between 3-chlorobenzoyl chloride and 4-sulfamoylaniline in the presence of triethylamine and 2,2,2-trichloroethyl chloroformate. The resulting product is purified through recrystallization, yielding a white crystalline powder with a melting point of 206-208°C.

Scientific Research Applications

3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been used in the synthesis of other chemical compounds, such as sulfonamide-based ligands for metal ion recognition.

properties

IUPAC Name

3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl4N3O3S/c16-10-3-1-2-9(8-10)13(23)22-14(15(17,18)19)21-11-4-6-12(7-5-11)26(20,24)25/h1-8,14,21H,(H,22,23)(H2,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODPYUJESJBZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.